molecular formula C₂₄H₂₅N₅O₃ B560539 Btk inhibitor 2 CAS No. 1558036-85-3

Btk inhibitor 2

Cat. No. B560539
M. Wt: 431.49
InChI Key: WTLRSSATGYETCG-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bruton’s tyrosine kinase (BTK) is a cytoplasmatic kinase belonging to the Tec family and is expressed by hematopoietic and plasma cells that regulate different signals, including the PI3K, MAPK, and NF-κB pathways . BTK inhibitors (BTKi) are established standards-of-care in multiple B-cell malignancies including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom macroglobulinemia . BTK inhibitors can effectively alleviate various diseases such as tumors, leukemia, and asthma .


Synthesis Analysis

The synthesis of BTK inhibitors involves a series of chemical reactions. For instance, phenol was subjected to a Chan-Lam coupling with phenyl boronic acid yielding a diaryl ether, which was reacted with activated Mg° and added into commercially available 4,6-dichloropyrimidine-5-carbaldehyde under an inert atmosphere to afford an alcohol intermediate, which was subsequently oxidized using Dess–Martin periodinane to give a ketone .


Molecular Structure Analysis

The molecular structure of BTK inhibitors is analyzed using 3D-QSAR, molecular docking, and molecular dynamics (MD) simulation . The impact of various functional groups in the molecule on the inhibitory activity is predicted by analyzing the three-dimensional equipotential fields of the compound .


Chemical Reactions Analysis

The chemical reactions involved in the development of BTK inhibitors are complex and involve a series of steps. For instance, phenol was subjected to a Chan-Lam coupling with phenyl boronic acid yielding a diaryl ether, which was reacted with activated Mg° and added into commercially available 4,6-dichloropyrimidine-5-carbaldehyde under an inert atmosphere to afford an alcohol intermediate, which was subsequently oxidized using Dess–Martin periodinane to give a ketone .


Physical And Chemical Properties Analysis

The physical and chemical properties of BTK inhibitors are influenced by various functional groups in the molecule. The impact of these groups on the inhibitory activity is predicted by analyzing the three-dimensional equipotential fields of the compound .

Scientific Research Applications

  • Chronic Lymphocytic Leukemia (CLL)

    • BTK inhibitors are established standards-of-care in multiple B-cell malignancies including CLL .
    • They have demonstrated superiority over standard chemoimmunotherapy regimens in multiple randomized trials .
    • The emergence of BTK C481S mutation led to the development of non-covalent, “reversible” BTK inhibitors such as pirtobrutinib which are agnostic to the C481S mutation .
  • Mantle Cell Lymphoma

    • BTK inhibitors are also used in the treatment of mantle cell lymphoma .
    • They have shown improved selectivity and demonstrate reduced rates of cardiovascular complications .
  • Waldenstrom Macroglobulinemia

    • This is another B-cell malignancy where BTK inhibitors have found application .
    • They have shown effectiveness in treating this condition .
  • Hematological Malignancies

    • BTK inhibitors have shown remarkable efficacy and have been approved to treat different types of hematological cancers .
    • Ibrutinib, a first-in-class agent, has created a new era of chemotherapy-free treatment of B cell malignancies .
  • Inflammatory Diseases

    • BTK inhibitors have also been repurposed for the treatment of inflammatory diseases .
    • Promising data have been obtained from preclinical and early-phase clinical studies .
  • Epidermal Growth Factor Receptor (EGFR), Janus Kinase 3 (JAK3), and Human Epidermal Growth Factor Receptor 2 (HER2) Inhibition

    • BTK inhibitors also inhibit EGFR, JAK3, and HER2 .
    • This broadens their application in various other conditions .
  • Safety and Efficacy Studies

    • BTK inhibitors have been the subject of numerous safety and efficacy studies .
    • These studies have focused on understanding the adverse event (AE) burden of continuous BTK inhibitor treatment .
    • The studies have also compared the efficacy of different BTK inhibitors in terms of progression-free survival (PFS) and AE frequency .
  • Autoimmune Diseases

    • BTK inhibitors have been found to be effective in treating autoimmune diseases such as Rheumatoid Arthritis (RA), different types of Multiple Sclerosis (MS), chronic graft versus host disease (cGVHD), and Systemic Lupus Erythematosus (SLE) .
    • The use of reversible inhibitors seems to be more effective in these cases .
  • BTK Protein Degraders

    • BTK protein degraders with in-vitro activity against C481 and non-C481 mutations are currently in clinical development .
    • This represents a new direction for clinical research .

Future Directions

Second-generation BTKi have improved selectivity and demonstrate reduced rates of cardiovascular complications in three head-to-head ibrutinib studies . Additionally, new reversible BTK inhibitors are currently under development in early-phase studies to improve their activity and to diminish adverse effects .

properties

IUPAC Name

5-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-2-20(30)28-14-6-7-17(15-28)29-23(25)21(24(26)31)22(27-29)16-10-12-19(13-11-16)32-18-8-4-3-5-9-18/h2-5,8-13,17H,1,6-7,14-15,25H2,(H2,26,31)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLRSSATGYETCG-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Btk inhibitor 2

Citations

For This Compound
17
Citations
ZP Xiao, M Liao, XJ Huang, YT Wang… - Frontiers in …, 2023 - frontiersin.org
… As a result, we decided to investigate a prodrug strategy to circumvent the likely development problem of the BTK inhibitor 2. Alcohol ester prodrugs have been successfully used in …
Number of citations: 4 www.frontiersin.org
J Liu, D Guiadeen, A Krikorian, X Gao, J Wang… - Bioorganic & Medicinal …, 2020 - Elsevier
Bruton’s tyrosine kinase (BTK) is a Tec family kinase with a well-defined role in the B cell receptor (BCR) pathway. It has become an attractive kinase target for selective B cell inhibition, …
Number of citations: 13 www.sciencedirect.com
B Eichhorst, CU Niemann, AP Kater… - … England Journal of …, 2023 - Mass Medical Soc
Background Randomized trials of venetoclax plus anti-CD20 antibodies as first-line treatment in fit patients (ie, those with a low burden of coexisting conditions) with advanced chronic …
Number of citations: 33 www.nejm.org
JT Romancik, DG Gerber, T Zhuang… - … Lymphoma Myeloma and …, 2022 - Elsevier
Mantle cell lymphoma (MCL) is a rare subtype of B-cell non-Hodgkin lymphoma ie, incurable with current therapies. While some patients experience prolonged remissions following …
Number of citations: 4 www.sciencedirect.com
F Martorana, I Colombo, G Treglia, S Gillessen… - Cancer Treatment …, 2021 - Elsevier
Background A high number of combinations of PD-1/PD-L1 inhibitors with other anti-cancer therapies are in clinical development. The usefulness of phase II trials in evaluating their …
Number of citations: 7 www.sciencedirect.com
A Woolfson - Science, 2022 - science.org
Making modern medicines | Science news careers commentary Journals Covid-19 Science Science brought to you byGoogle Indexer Log in science science advances science …
Number of citations: 4 www.science.org
X Zhao, W Huang, Y Wang, M Xin, Q Jin, J Cai… - Bioorganic & Medicinal …, 2015 - Elsevier
… studies showed that introducing pyrrolo[2,3-d]pyrimidine to restrain key pharmacophoric groups conformationally within the molecule lead to synthesis of the potent BTK inhibitor 2. Also, …
Number of citations: 21 www.sciencedirect.com
A Thakkar, JD Gonzalez-Lugo, N Goradia, R Gali… - Cancer cell, 2021 - cell.com
As COVID-19 adversely affects patients with cancer, prophylactic strategies are critically needed. Using a validated antibody assay against SARS-CoV-2 spike protein, we determined a …
Number of citations: 314 www.cell.com
VG Kamani, M Sujatha, GB Daddala - 분석과학, 2023 - dbpia.co.kr
This study reports for the first time about a stability indicating RP-HPLC method for qualitative and quantitative determination of acalabrutinib in bulk and dosage form and in presence its …
Number of citations: 0 www.dbpia.co.kr
L Arbitman, R Furie, H Vashistha - Journal of Autoimmunity, 2022 - Elsevier
… Fenebrutinib BTK inhibitor 2 Primary endpoint not met Isenberg et al., 2021 Evobrutinib BTK inhibitor 2 Primary endpoints not met Wallace et al., 2020 …
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.